Phosphorus sesquisulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

100 G/100 CC CARBON DISULFIDE AT 17 °C; 11.1 G/100 CC BENZENE AT 30 °C

Insoluble in cold water; decomposed by hot water, yielding H2S; Soluble in carbon disulfide (60% w/w at 20 °C); soluble in benzene, similar hydrocarbons, phorphorus trichloride

Synonyms

Canonical SMILES

Solid-State Ionics

P₄S₃ exhibits good ionic conductivity, making it a potential candidate for solid-state electrolytes in rechargeable batteries. Research suggests its ability to transport lithium ions efficiently, paving the way for the development of safer and more efficient lithium batteries [].

Furthermore, studies explore its application in sodium-ion batteries, which offer advantages like abundant sodium resources and lower cost compared to lithium-ion batteries. P₄S₃ demonstrates promising compatibility with sodium metal anodes, a crucial aspect for developing high-performance sodium-ion batteries [].

Lubricant Additives

The lubricating properties of P₄S₃ are being explored for potential applications in extreme pressure environments. Studies have shown that P₄S₃ can form tribochemical films on metal surfaces, reducing friction and wear under high pressure and sliding conditions []. This finding holds promise for developing improved lubricants for machinery operating in harsh environments.

Phosphorus sesquisulfide, with the chemical formula , is an inorganic compound recognized for its yellow crystalline appearance. It was first synthesized in 1898 by Henri Sevene and Emile David Cahen as a safer alternative to white phosphorus in match production. This compound is a key component in "strike anywhere" matches, where it serves as a friction-sensitive igniter. Phosphorus sesquisulfide can vary in color from yellow-green to grey depending on its purity and is notable for its stability in dry conditions, though it reacts with water to produce toxic byproducts such as phosphoric acid and hydrogen sulfide gas .

- Combustion Reaction:

When ignited, phosphorus sesquisulfide reacts with oxygen to produce phosphorus pentoxide and sulfur dioxide:This reaction illustrates its role in the combustion process, particularly in match heads . - Hydrolysis:

In the presence of water, phosphorus sesquisulfide decomposes to yield phosphoric acid and hydrogen sulfide:This reaction highlights the compound's hazardous nature when exposed to moisture .

Phosphorus sesquisulfide exhibits significant biological activity primarily due to its toxic properties. Exposure can lead to contact dermatitis, particularly around areas that come into contact with burning match tips. Long-term exposure may result in chronic conditions such as severe dermatitis around the eyes and face, and has been associated with dental issues due to phosphorus poisoning . Additionally, the inhalation of fumes from burning matches can be hazardous, potentially leading to respiratory complications.

Phosphorus sesquisulfide can be synthesized through several methods:

- Stock's Method: This involves fusing red phosphorus with sulfur at elevated temperatures (around 450 K) and purifying the resulting product through recrystallization from carbon disulfide followed by benzene .

- Alternative Method: A second method utilizes white phosphorus in a high-melting inert solvent, allowing for controlled synthesis under safer conditions .

Phosphorus sesquisulfide is primarily used in:

- Match Production: It is a crucial ingredient in "strike anywhere" matches, where its sensitivity to friction allows for ignition without a specific striking surface.

- Chemical Manufacturing: The compound serves as an intermediate in the synthesis of various organosulfur compounds .

Phosphorus sesquisulfide belongs to a broader family of phosphorus sulfides, which includes several related compounds. Here are some notable comparisons:

| Compound | Formula | Characteristics | Unique Features |

|---|---|---|---|

| Phosphorus Trisulfide | Less stable than phosphorus sesquisulfide | More reactive; used in specific chemical syntheses | |

| Phosphorus Pentasulfide | Stable; produced on a large scale | Used for organosulfur compound production | |

| Phosphorus Disulfide | Less common; used in specialized applications | Unique structure allows different reactivity | |

| Phosphorus Oxyacid | Result of hydrolysis of phosphorus sesquisulfide | Non-toxic; widely used in fertilizers |

Phosphorus sesquisulfide stands out due to its specific application in match production and its relatively stable nature compared to other phosphorus sulfides, which may be more reactive or less commercially relevant .

Discovery and Early Research

Phosphorus sesquisulfide (P₄S₃) was first synthesized in 1898 by French chemists Henri Sevene and Emile David Cahen as part of efforts to develop safer alternatives to white phosphorus in match production. However, its discovery traces back to Georges Lemoine, who isolated the compound in 1864 while investigating sulfur-phosphorus systems. Early research focused on its potential to replace toxic white phosphorus, which caused severe health issues such as phossy jaw in match factory workers.

Key Milestones in Early Development

| Year | Event | Researchers/Contributors | Impact |

|---|---|---|---|

| 1864 | Initial isolation of P₄S₃ | Georges Lemoine | Established foundational chemistry |

| 1898 | Commercial-scale synthesis | Henri Sevene, Emile David Cahen | Enabled mass production for match heads |

| 1899 | First industrial production | Albright and Wilson | Standardized match manufacturing |

Evolution from Lemoine's Initial Work to Sevene and Cahen's Developments

Lemoine’s initial work laid the groundwork for later innovations. Sevene and Cahen refined synthesis methods to produce P₄S₃ in commercial quantities, ensuring its stability and reactivity for match applications. Their process involved reacting white or red phosphorus with sulfur under controlled conditions, avoiding the toxicity associated with white phosphorus.

Comparative Analysis of Synthesis Approaches

| Parameter | Lemoine’s Method (1864) | Sevene/Cahen Method (1898) |

|---|---|---|

| Reactants | P₄ + S₈ | P₄ + S₈ (optimized stoichiometry) |

| Conditions | Uncontrolled heating | Inert atmosphere, precise temperature control |

| Yield | Low | High (150+ tons/year by 1989) |

| Safety | Hazardous | Reduced toxicity |

Historical Significance in Match Production Technology

P₄S₃ revolutionized match production by enabling "strike-anywhere" matches that combined safety and reliability. Its introduction led to the global phase-out of white phosphorus via the Berne Convention (1906), which banned its use in matches due to health risks. The compound’s role in reducing occupational hazards marked a pivotal shift in industrial chemistry.

Impact on Match Technology

- Replaced white phosphorus: Eliminated acute toxicity in manufacturing.

- Enhanced ignition: Reacted with potassium chlorate to generate heat for combustion.

- Global adoption: Enabled standardized production of non-toxic matches.

Progression of Scientific Understanding (1898–Present)

Post-1898 research expanded beyond match applications to explore P₄S₃’s structural and chemical properties. Key advancements include:

- Structural elucidation: X-ray crystallography and NMR confirmed its tetrahedral P₄ core with three sulfur atoms.

- Coordination chemistry: Studies revealed its ability to form complexes with metals like silver and copper.

- Reactivity profiling: Detailed oxidation, hydrolysis, and substitution pathways were mapped.

Paradigm Shifts in Phosphorus Sesquisulfide Research

Recent decades have seen a shift from industrial applications to advanced materials science:

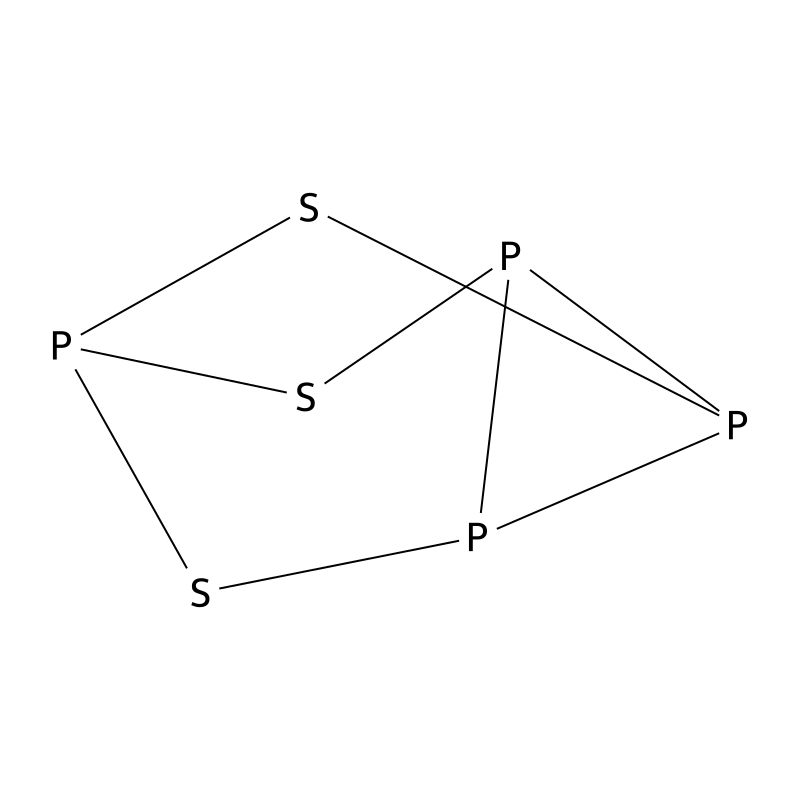

Phosphorus sesquisulfide exhibits a distinctive three-dimensional cage architecture that represents one of the most structurally significant phosphorus sulfide compounds [1]. The molecule possesses C₃ᵥ symmetry, which fundamentally derives from the tetrahedral arrangement of four phosphorus atoms with three sulfur atoms inserted into three of the six edges of the original phosphorus tetrahedron [16]. This structural motif creates a cage-like framework that maintains the essential tetrahedral geometry while incorporating sulfur atoms in a highly ordered manner [1].

The C₃ᵥ point group symmetry manifests through the presence of a three-fold rotation axis that passes through one phosphorus atom (the apical phosphorus) and the center of the triangle formed by the three basal phosphorus atoms [16]. This symmetry classification indicates that the molecule contains three vertical mirror planes, each containing the three-fold axis and bisecting one of the phosphorus-sulfur-phosphorus units [1]. The symmetry operations include the identity operation, two three-fold rotations, and three vertical reflections, which collectively define the molecular symmetry properties [9].

The cage structure can be described as a derivative of the tetrahedral phosphorus unit, where sulfur insertion occurs specifically at three coterminal edges of the phosphorus tetrahedron [16]. This selective insertion pattern creates a unique molecular framework where all phosphorus atoms maintain tervalent bonding while each sulfur atom adopts divalent coordination [1]. The resulting cage exhibits remarkable structural stability and represents a fundamental building block in phosphorus sulfide chemistry [5].

Bond Length Distribution and Angular Geometry

The molecular dimensions of phosphorus sesquisulfide reveal precise structural parameters that characterize its cage architecture [1] [15]. The phosphorus-sulfur bond lengths are consistently measured at 2.090 Å, representing the primary structural connections between phosphorus and sulfur atoms within the cage framework [1] [15]. These bond distances reflect the covalent nature of the phosphorus-sulfur interactions and contribute to the overall structural integrity of the molecule [16].

The phosphorus-phosphorus bond lengths within the cage structure measure 2.235 Å, which corresponds to the direct phosphorus-phosphorus connections that remain from the original tetrahedral phosphorus framework [1] [16]. These distances are slightly longer than typical phosphorus-phosphorus single bonds, reflecting the strain induced by the cage geometry and the presence of sulfur bridges [17]. The bond length distribution demonstrates the structural compromise between maintaining phosphorus-phosphorus connectivity and accommodating sulfur insertion [15].

| Bond Type | Bond Length (Å) | Reference |

|---|---|---|

| Phosphorus-Sulfur | 2.090 | [1] [15] |

| Phosphorus-Phosphorus | 2.235 | [1] [16] |

| Materials Project P-S | 2.10-2.12 | [15] |

The angular geometry within the phosphorus sesquisulfide cage exhibits specific geometric parameters that define the three-dimensional structure [16]. The sulfur-phosphorus-sulfur bond angle measures 99.5°, indicating a deviation from ideal tetrahedral geometry due to the constraints imposed by the cage structure [16]. The phosphorus-sulfur-phosphorus bond angle is recorded at 103.0°, reflecting the bridging nature of sulfur atoms between phosphorus centers [16]. Additionally, the sulfur-phosphorus-phosphorus bond angle measures 103.1°, while the phosphorus-phosphorus-phosphorus angle within the basal triangle maintains 60°, consistent with the triangular arrangement of basal phosphorus atoms [16].

These angular parameters collectively demonstrate the geometric constraints and electronic interactions that stabilize the cage structure [16]. The deviation from ideal tetrahedral angles reflects the balance between electronic repulsion, bond strain, and the geometric requirements of the three-dimensional cage framework [1].

Electronic Structure and Molecular Orbital Theory

The electronic structure of phosphorus sesquisulfide has been extensively investigated through advanced theoretical methods, providing detailed insights into the molecular orbital composition and electronic properties [16]. The valence shell electronic structure exhibits a characteristic division into two distinct energy regions, with lower-energy levels predominantly featuring multicentre orbitals possessing high s-character, while upper occupied levels are primarily non-bonding or weakly bonding with significant p-orbital contributions [16].

Photoelectron spectroscopy studies have revealed the ionization energy patterns that correspond directly to the molecular orbital structure [16]. The molecular orbitals demonstrate significant multicentre bonding character, with electron density distributions that extend beyond the immediate phosphorus-sulfur bond framework to encompass the entire cage structure [16]. This multicentre bonding phenomenon contributes substantially to the overall stability of the cage architecture and explains the chemical properties observed for phosphorus sesquisulfide [16].

The electronic structure calculations indicate that the highest occupied molecular orbitals possess e symmetry and exhibit slightly phosphorus-phosphorus and phosphorus-sulfur antibonding character [19]. These orbitals are characterized by high polarizability, which accounts for the sensitivity of phosphorus nuclear magnetic resonance chemical shifts to solvent effects [16]. The electronic structure reveals that the cage framework maintains significant electron density within the interior of the cage, contributing to the multicentre bonding interactions that stabilize the three-dimensional structure [16].

Extended Hückel and complete neglect of differential overlap molecular orbital calculations have provided complementary insights into the electronic structure, confirming the importance of bent bonding associated with electron density outside the cage framework [16]. These theoretical investigations demonstrate that the electronic properties of phosphorus sesquisulfide arise from a complex interplay of multicentre bonding, orbital overlap, and geometric constraints imposed by the cage structure [16].

Computational Modeling of Phosphorus Sesquisulfide Framework

High-level computational investigations of phosphorus sesquisulfide have employed sophisticated theoretical methods to determine accurate structural and thermodynamic properties [23]. The Wn-F12 composite ab initio procedures, including W1-F12, W2-F12, and W3lite-F12 theories, have been utilized to calculate all-electron, relativistic energies at the coupled cluster with single, double, and perturbative triple excitations and coupled cluster with single, double, triple, and perturbative quadruple excitations basis-set limits [23].

Density functional theory calculations using the B3LYP-D3/Def2-TZVPP level of theory have been employed for geometry optimization, incorporating empirical D3 dispersion corrections with Becke-Johnson damping potential [23]. These computational approaches have provided precise structural parameters that demonstrate excellent agreement with experimental crystallographic data [23]. The theoretical investigations reveal that coupled cluster with single, double, and perturbative triple excitations calculations at the complete basis set limit accurately reproduce the observed bond lengths and angular geometry [23].

Computational thermodynamic studies have revealed significant challenges in accurately determining formation enthalpies for phosphorus sesquisulfide through atomization reactions [23]. The calculations indicate that even high-level W3lite-F12 theory may underestimate the thermodynamic stability when applied to direct atomization approaches [23]. Thermochemical cycle calculations using reactions that preserve chemical environments between reactants and products provide more reliable energetic predictions, with calculated formation enthalpies ranging from -92.4 to -97.2 kilojoules per mole [23].

The computational modeling has demonstrated that molecular cages containing second-row elements present particular challenges for ab initio methods, requiring extremely high levels of theory to achieve quantitative accuracy [23]. These investigations have established benchmark thermochemical values that serve as reference standards for evaluating the performance of lower-cost computational approaches [23].

Comparative Analysis with Related Phosphorus Sulfide Cages

Phosphorus sesquisulfide belongs to an extensive family of phosphorus sulfide cage compounds that exhibit similar structural motifs while displaying distinct molecular architectures [28]. The comparative analysis reveals systematic relationships between cage composition, structural parameters, and physical properties across the phosphorus sulfide series [25] [28].

The structural comparison with tetraphosphorus tetraselenide demonstrates remarkable similarities in cage architecture, with both compounds adopting analogous three-dimensional frameworks [25]. Tetraphosphorus tetraselenide exhibits C₃ᵥ symmetry identical to phosphorus sesquisulfide, with phosphorus-selenium bond lengths of 2.321 Å and phosphorus-phosphorus distances of 2.242 Å [25]. The angular geometry in the selenide analog closely parallels that of phosphorus sesquisulfide, with sulfur-phosphorus-sulfur angles of 99.2° and phosphorus-selenium-phosphorus angles of 103.3° [25].

| Compound | Symmetry | P-Chalcogen Bond (Å) | P-P Bond (Å) | Melting Point (°C) |

|---|---|---|---|---|

| Phosphorus Sesquisulfide | C₃ᵥ | 2.090 | 2.235 | 172.5 |

| Tetraphosphorus Tetraselenide | C₃ᵥ | 2.321 | 2.242 | 245.0 |

| Tetraphosphorus Hexaoxide | Tₐ | 1.656 | N/A | 23.8 |

| Tetraphosphorus Decasulfide | C₃ᵥ | 2.093 | 2.28 | 290.0 |

The comparison with tetraphosphorus hexaoxide reveals fundamental differences in structural architecture despite the shared tetraphosphorus core [29] [34]. Tetraphosphorus hexaoxide adopts tetrahedral symmetry with six oxygen atoms bridging all edges of the phosphorus tetrahedron, creating a more symmetric cage structure [29]. The phosphorus-oxygen bond lengths of 1.656 Å are significantly shorter than the corresponding phosphorus-sulfur distances, reflecting the different covalent radii and bonding characteristics of oxygen compared to sulfur [34].

Beta-tetraphosphorus tetrasulfide represents an intermediate structural case, where four sulfur atoms are incorporated into the cage framework while maintaining overall similarity to phosphorus sesquisulfide [26]. This compound exhibits Cₛ symmetry due to the insertion of an additional sulfur atom into the basal phosphorus triangle, creating a modified cage architecture that retains the fundamental phosphorus tetrahedral core [26]. The structural parameters of beta-tetraphosphorus tetrasulfide demonstrate phosphorus-sulfur bond lengths of 2.095 Å and phosphorus-phosphorus distances of 2.218 Å, indicating subtle but systematic variations across the phosphorus sulfide cage series [26].

The foundational approaches to phosphorus sesquisulfide synthesis were established in the late 19th century through the pioneering work of Georges Lemoine, who first isolated the compound in 1864, and subsequent optimization by Henri Sevene and Emile David Cahen in 1898 [2] [3]. These classical methodologies established the fundamental principles that continue to govern modern synthetic approaches.

The earliest documented preparation involved the direct combination of elemental phosphorus and sulfur under controlled thermal conditions . White phosphorus (P₄) and sulfur (S₈) were heated at temperatures ranging from 180-200°C under inert atmospheres to prevent oxidation and minimize unwanted side reactions . The stoichiometric requirements were critically important, with a 4:3 molar ratio of phosphorus to sulfur being essential to avoid the formation of byproducts such as P₄S₇ or P₄S₁₀ .

Historical protocols from 1908 specified mixing 124 grams of P₄ with 96 grams of S₈ in sealed iron vessels, followed by gradual heating to 200°C over 12 hours . Product extraction was accomplished using carbon disulfide (CS₂), yielding 80-85% phosphorus sesquisulfide with residual unreacted phosphorus . These early methods demonstrated yields of 80-85% with purities ranging from 95-97% .

The primary limitation of classical synthesis was the reliance on white phosphorus, which posed significant safety hazards due to its pyrophoric nature . Alternative approaches utilizing red phosphorus (the thermodynamically stable allotrope) reduced flammability concerns but required elevated temperatures of 250-300°C and extended reaction times of 24-48 hours . Despite these operational challenges, the classical paradigms established the essential stoichiometric and thermodynamic principles that underpin all subsequent synthetic developments.

Modern Laboratory Production Techniques

Contemporary laboratory synthesis methods have evolved to prioritize reproducibility, safety, and product purity while maintaining the fundamental chemical principles established by classical approaches . Modern techniques achieve yields of 90-95% with purities exceeding 99%, representing substantial improvements over historical methods .

Reactant Preparation and Stoichiometric Considerations

Modern protocols employ rigorous reactant preparation procedures to ensure optimal stoichiometric control and minimize impurities . The standard approach involves the use of 4 moles of red phosphorus (123.88 grams) and 3 moles of sulfur (96.21 grams), which are ground into fine powder under argon atmosphere to prevent oxidation . This preparation step is critical for achieving uniform mixing and maximizing reactive surface area.

The stoichiometric relationship follows the fundamental equation: 4P + 3S → P₄S₃, where precise molar ratios are maintained to prevent the formation of alternative phosphorus sulfides [4] [5]. Deviation from the optimal 4:3 molar ratio can result in the production of undesired species such as P₄S₁₀ (phosphorus pentasulfide) when sulfur is in excess, or unreacted phosphorus when phosphorus is in excess [2] [3].

Quality control measures include verification of reactant purity through elemental analysis and moisture content determination, as trace water can lead to hydrolysis reactions that compromise product quality . The grinding process is conducted under inert gas to prevent surface oxidation of phosphorus, which can reduce reaction efficiency and introduce impurities .

Thermal Treatment Parameters

The thermal treatment protocol represents a critical optimization of temperature, time, and atmosphere control to maximize yield while maintaining product integrity . Modern synthesis employs a two-stage heating regimen that balances reaction kinetics with product stability.

The prepared reactant mixture is loaded into evacuated quartz ampoules under vacuum conditions of 10⁻³ mbar, then flame-sealed to maintain an inert environment . The sealed ampoules are heated in muffle furnaces at 180°C for 48 hours, followed by controlled cooling to room temperature . This temperature represents an optimization that provides sufficient thermal energy for reaction completion while avoiding decomposition or unwanted side reactions.

The extended reaction time of 48 hours, while longer than industrial processes, ensures complete conversion and homogeneous product formation . Temperature uniformity is maintained through the use of programmable furnaces with temperature control within ±2°C. The cooling protocol involves gradual temperature reduction at 1°C per minute to prevent thermal shock and maintain crystal structure integrity .

Reaction Kinetics and Yield Optimization

The reaction kinetics of phosphorus sesquisulfide formation follow complex pathways influenced by temperature, particle size, and atmosphere composition . Kinetic studies indicate that the reaction proceeds through intermediate species formation, with rate-determining steps varying based on synthesis conditions.

At the optimal temperature of 180°C, reaction rates are sufficient to achieve 90-95% conversion within 48 hours . Higher temperatures can accelerate reaction rates but may promote decomposition or side reactions that reduce overall yield. Lower temperatures result in incomplete conversion and extended reaction times that are impractical for laboratory applications.

Yield optimization strategies include reactant particle size reduction to increase surface area, atmosphere control to eliminate reactive gases, and temperature profiling to balance reaction kinetics with product stability . Advanced techniques employ real-time monitoring through thermogravimetric analysis to track reaction progress and optimize heating profiles.

Solvent-Mediated Synthesis Strategies

Solvent-mediated approaches represent a significant advancement in phosphorus sesquisulfide synthesis, offering enhanced control over reaction kinetics and product morphology . These methods utilize organic solvents as reaction media to facilitate heat transfer, improve mixing, and provide additional control over reaction conditions.

The most successful solvent-mediated synthesis involves the reaction of P₄ and S₈ in toluene at 150°C under reflux conditions . This approach reduces reaction time to 12 hours while maintaining yields above 85% . The solvent acts as a heat transfer medium, mitigating hot spots that can promote unwanted side reactions and ensuring more uniform temperature distribution throughout the reaction mixture.

Solvent selection is critical for successful implementation, with toluene providing optimal balance between thermal stability, phosphorus solubility, and chemical inertness . Alternative solvents including benzene, xylene, and chlorobenzene have been investigated, with varying degrees of success depending on their boiling points and chemical compatibility with reactants.

The mechanism of solvent-mediated synthesis involves dissolution of phosphorus in the organic solvent, followed by nucleophilic attack by sulfur to form intermediate species that subsequently rearrange to form the final product [6]. This dissolution-precipitation mechanism provides better control over crystal formation and can influence the final product morphology.

Product isolation from solvent-mediated reactions requires careful solvent removal procedures to prevent product decomposition. Standard protocols involve gradual cooling to precipitate the product, followed by filtration and solvent evaporation under controlled conditions . Solvent recovery systems are typically implemented to minimize waste and reduce operational costs.

Industrial-Scale Production Methodologies

Industrial synthesis of phosphorus sesquisulfide requires scalable processes that balance efficiency, safety, and cost-effectiveness . The predominant industrial method utilizes a patented molten phase reaction system that achieves throughputs of 500-1000 kilograms per day with yields of 92-94% .

The industrial process involves combining white phosphorus and sulfur in a 4:3 molar ratio within stainless steel reactors under nitrogen atmosphere . The mixture is heated to 300°C until molten, then cooled to 200°C to promote crystallization of phosphorus sesquisulfide . This temperature profile maximizes reaction rates while ensuring product quality.

A critical innovation in industrial production is the incorporation of 0.5-1.0 weight percent mineral oil to suppress dust formation and reduce flammability hazards during processing . This additive significantly improves handling safety without compromising product quality, making the process suitable for large-scale manufacturing.

Industrial-grade phosphorus sesquisulfide typically contains 1-3% impurities, primarily P₄S₇ and elemental sulfur, which are tolerable for most commercial applications including match-head compositions . Quality control measures include regular sampling and analysis to ensure consistent product specifications and regulatory compliance.

The industrial process design incorporates multiple safety systems including automated temperature control, emergency cooling systems, and inert gas purging capabilities to manage the inherent hazards associated with phosphorus handling . Environmental controls include off-gas treatment systems to capture and neutralize any volatile products or unreacted materials.

Advanced Purification Protocols

Post-synthesis purification is essential for obtaining research-grade phosphorus sesquisulfide with the high purity required for analytical and specialized applications . Advanced purification protocols employ multiple complementary techniques to achieve purities exceeding 99.5%.

Recrystallization represents the primary purification method, involving dissolution of crude product in carbon disulfide followed by controlled cooling to -20°C . This process yields needle-like crystals with 99.5% purity through selective crystallization that excludes impurities in the mother liquor . The recrystallization process can be repeated multiple times to achieve even higher purities when required.

Sublimation under vacuum conditions at 100°C provides an alternative purification route that removes volatile contaminants while producing ultrapure phosphorus sesquisulfide suitable for spectroscopic studies . This technique is particularly effective for removing organic impurities and residual solvents that may persist after recrystallization.

Solvent extraction methods utilize the differential solubility of phosphorus sesquisulfide and common impurities in various organic solvents . Sequential extraction with carbon disulfide, benzene, and other solvents can selectively remove specific impurity classes while preserving the desired product.

Steam treatment provides a mild purification method suitable for industrial applications where extreme purity is not required . Steam treatment for one hour at atmospheric pressure removes water-soluble impurities and achieves purities of approximately 95% .

Quality verification of purified products employs multiple analytical techniques including X-ray diffraction for crystal structure confirmation, ³¹P nuclear magnetic resonance for chemical environment analysis, and elemental analysis for composition verification . These characterization methods ensure that purification objectives are met and provide documentation for quality assurance purposes.

Recent Innovations in Synthetic Approaches

Contemporary research has developed several innovative synthetic approaches that address limitations of traditional methods while exploring new possibilities for phosphorus sesquisulfide production . These innovations focus on energy efficiency, environmental sustainability, and enhanced selectivity.

Microporous Material Templates

The incorporation of microporous materials as reaction templates represents a significant advancement in low-temperature synthesis methodology . This approach involves the introduction of phosphorus trichloride (PCl₃) and hydrogen sulfide (H₂S) into NaY zeolite pores, enabling phosphorus sesquisulfide formation at temperatures as low as 50°C .

The confined reaction environment within zeolite pores provides unique advantages including enhanced reactant proximity, modified reaction kinetics, and improved selectivity . The method achieves 88% yield while reducing energy input by 60% compared to conventional thermal synthesis . The zeolite framework acts as a template that constrains the reaction geometry and promotes the formation of desired products while suppressing competing reactions.

Mechanistic studies indicate that the microporous environment alters the reaction pathway by providing specific binding sites for reactants and intermediates . The confined space effect influences molecular interactions and can stabilize transition states that favor phosphorus sesquisulfide formation over alternative products.

Current limitations include scalability challenges and the need for specialized equipment for handling gaseous reactants under controlled conditions . Research continues to explore alternative microporous materials and reaction conditions to overcome these limitations and develop commercially viable processes.

Catalytic Sulfur Transfer Methods

Catalytic approaches utilize molecular sulfur transfer reagents to achieve phosphorus sesquisulfide synthesis under mild conditions . The most promising method employs triphenylantimony sulfide (Ph₃SbS) as a sulfur transfer agent, reacting with P₄S₅ at 25°C to form phosphorus sesquisulfide with 75% selectivity .

The sulfur transfer mechanism involves the formation of intermediate complexes between the transfer reagent and phosphorus-containing precursors . These complexes facilitate sulfur atom transfer through coordinated bond formation and breaking, allowing reactions to proceed at temperatures significantly lower than conventional thermal synthesis.

The method offers several advantages including ambient temperature operation, reduced energy requirements, and enhanced selectivity for specific phosphorus sulfide products . However, the high cost of triphenylantimony sulfide and the complexity of product separation limit industrial adoption .

Research into alternative sulfur transfer reagents continues, with investigations focusing on more economical and readily available compounds that can provide similar reactivity and selectivity [7]. Recent work has explored phosphine sulfides and other organometallic sulfur compounds as potential alternatives to antimony-based reagents.

Physical Description

Color/Form

Yellowish-green, long, rhombic needles from benzene

Yellow, crystalline mass

XLogP3

Boiling Point

Density

Melting Point

UNII

GHS Hazard Statements

H260: In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Pictograms

Flammable;Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Preparation by fusing red phosphorus with sulfur; ... also from white phosphorus and sulfur in a high-boiling solvent such as alpha-chloronaphthalene.